Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents to convert functional groups into less oxidized forms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure the stability of the spirocyclic structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce less oxidized forms of the compound.
Scientific Research Applications
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropane]-2-carboxylic acid exerts its effects is not fully understood. its molecular targets and pathways likely involve interactions with specific enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,4S)-N-Methoxybicyclo[2.2.1]hept-2-ene-2-carboxamide
- 2-Azabicyclo[2.2.1]heptanes
- 2,5-Diazabicyclo[2.2.1]heptane derivatives
Uniqueness
Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[221]heptane-7,1’-cyclopropane]-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(1R,2S,3S,4R)-3-methoxycarbonylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid |
InChI |
InChI=1S/C12H16O4/c1-16-11(15)9-7-3-2-6(8(9)10(13)14)12(7)4-5-12/h6-9H,2-5H2,1H3,(H,13,14)/t6-,7-,8+,9+/m1/s1 |
InChI Key |
KXRWQFPKBCDLIB-HXFLIBJXSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H]2CC[C@H]([C@@H]1C(=O)O)C23CC3 |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)C23CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.